LIN28 inhibitor LI71
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Overview
Description
LIN28 inhibitor LI71 is a potent and cell-permeable inhibitor of the LIN28 protein. LIN28 is an RNA-binding protein that plays a crucial role in the regulation of microRNA processing, particularly the let-7 family of microRNAs. This compound effectively abolishes LIN28-mediated oligouridylation with an IC50 value of 7 µM . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and stem cell research.
Preparation Methods
The synthesis of LIN28 inhibitor LI71 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solutions in DMSO and solid forms . Industrial production methods typically involve large-scale synthesis and purification processes to ensure high purity and consistency.
Chemical Reactions Analysis
LIN28 inhibitor LI71 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
LIN28 inhibitor LI71 has a wide range of scientific research applications:
Mechanism of Action
LIN28 inhibitor LI71 exerts its effects by directly binding to the cold shock domain (CSD) of the LIN28 protein. This binding inhibits the activity of LIN28 against the let-7 family of microRNAs, thereby preventing LIN28-mediated oligouridylation . The inhibition of LIN28 allows for the proper processing and maturation of let-7 microRNAs, which play a crucial role in regulating gene expression and suppressing oncogenic pathways .
Comparison with Similar Compounds
LIN28 inhibitor LI71 is unique in its high potency and cell permeability. Similar compounds include:
Compound 1: Identified by Lim et al., this compound contains a benzoic acid moiety, similar to this compound.
Ln7, Ln15, and Ln115: These compounds target the zinc knuckle domain (ZKD) of both LIN28A and LIN28B isoforms and block LIN28 from binding to let-7. This compound stands out due to its specific binding to the cold shock domain and its effectiveness in various cell types, including leukemia and embryonic stem cells.
Properties
IUPAC Name |
4-[(3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)/t15-,16+,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJMABCFVYELBB-GJYPPUQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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